3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidine

Lipophilicity ADME prediction CNS drug-likeness

3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidine (CAS 2034597-69-6) is a synthetic small molecule (C18H18FNO5S, MW 379.4) comprising a benzo[d][1,3]dioxole moiety, a 5-fluoro-2-methoxyphenyl group, and a sulfonylpyrrolidine core. It belongs to the broader structural class of 1-sulfonylpyrrolidine derivatives, which have been explored as modulators of metabotropic glutamate receptors (mGluRs) , melatonergic agents , and CB1 cannabinoid receptor antagonists.

Molecular Formula C18H18FNO5S
Molecular Weight 379.4
CAS No. 2034597-69-6
Cat. No. B2420722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidine
CAS2034597-69-6
Molecular FormulaC18H18FNO5S
Molecular Weight379.4
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C18H18FNO5S/c1-23-16-5-3-14(19)9-18(16)26(21,22)20-7-6-13(10-20)12-2-4-15-17(8-12)25-11-24-15/h2-5,8-9,13H,6-7,10-11H2,1H3
InChIKeyRWZXJNJIDMUPFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidine (CAS 2034597-69-6): Structural and Property Baseline for Procurement Decisions


3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidine (CAS 2034597-69-6) is a synthetic small molecule (C18H18FNO5S, MW 379.4) comprising a benzo[d][1,3]dioxole moiety, a 5-fluoro-2-methoxyphenyl group, and a sulfonylpyrrolidine core . It belongs to the broader structural class of 1-sulfonylpyrrolidine derivatives, which have been explored as modulators of metabotropic glutamate receptors (mGluRs) [1], melatonergic agents [2], and CB1 cannabinoid receptor antagonists [3]. However, no primary research articles or patents explicitly disclosing quantitative biological data for this specific compound were identified in PubMed, Google Scholar, or publicly accessible patent databases as of the search date.

Why Generic Substitution Fails for CAS 2034597-69-6: Structural Determinants of Function in the 1-Sulfonylpyrrolidine Benzodioxole Series


Within the 1-sulfonylpyrrolidine benzodioxole series, the sulfonyl aryl substituent functions as the primary pharmacophoric determinant. The 5-fluoro-2-methoxyphenyl group of CAS 2034597-69-6 imparts a distinct combination of electronic (electron-withdrawing fluorine, electron-donating methoxy) and steric properties compared to analogs bearing unsubstituted phenyl, halogen-only, or heteroaryl sulfonyl groups. These differences predictably alter molecular recognition at protein targets, as well as physicochemical properties such as lipophilicity (XLogP3-AA = 2.8) and polar surface area (TPSA = 73.4 Ų) . In analogous sulfonylpyrrolidine series, even minor aryl substituent changes have been shown to shift mGluR subtype selectivity and functional activity from agonism to antagonism [1]. Generic substitution without head-to-head comparative data therefore carries substantial risk of altering potency, selectivity, solubility, and ADME behavior.

Quantitative Differential Evidence for CAS 2034597-69-6 Versus Closest Structural Analogs


Lipophilicity and Predicted Membrane Permeability: Fluoro-Methoxy Aryl vs. Unsubstituted and Alkoxy Analogs

The predicted octanol-water partition coefficient (XLogP3-AA) for the target compound is 2.8, placing it within the optimal range for CNS drug-likeness (typically XLogP 1-3.5). This value reflects the balanced lipophilicity conferred by the 5-fluoro-2-methoxyphenyl substituent. Closely related analogs in the same benzodioxole-pyrrolidine series bearing 4-ethoxy-3-fluorophenyl (CAS 2034563-41-0, MW 393.4) or 2-ethoxy-5-methylphenyl (CAS 2034273-52-2, MW 389.5) groups are predicted to have higher XLogP values, which may affect solubility, permeability, and off-target binding profiles . No direct comparative experimental logP or logD measurements are publicly available for any member of this series.

Lipophilicity ADME prediction CNS drug-likeness Sulfonylpyrrolidine

Polar Surface Area and Hydrogen-Bond Acceptor Count: Selectivity Implications vs. Heteroaryl Sulfonyl Congeners

The target compound has a calculated topological polar surface area (TPSA) of 73.4 Ų and 7 hydrogen-bond acceptor atoms . These values are typical for CNS-penetrant molecules (commonly TPSA < 90 Ų). In sulfonylpyrrolidine benzodioxole compounds, the TPSA and H-bond profile can be tuned by varying the sulfonyl aryl substituent. For example, an analog incorporating a 5-bromothiophene-2-sulfonyl group (i.e., containing sulfur and bromine heteroatoms) would be expected to exhibit a larger TPSA and/or altered electron distribution, potentially diminishing passive CNS penetration and modifying target selectivity . Quantitative head-to-head TPSA or H-bond data for the specific analog set are unavailable.

Polar surface area TPSA Hydrogen bonding Kinase selectivity CNS penetration

Predicted Molecular Complexity and Synthetic Tractability Relative to Dihydrobenzofuran-Containing Analogs

The target compound has a calculated complexity score of 597 and a single undefined chiral center , indicating a moderately complex but synthetically accessible scaffold. A close analog, 3-(2,3-dihydro-1-benzofuran-5-yl)-1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidine (CAS 2097910-13-7), replaces the benzodioxole with a dihydrobenzofuran, potentially altering ring strain, metabolic stability, and synthetic cost . In fragment-based discovery, the benzodioxole motif has been specifically highlighted as a privileged fragment for CB1 receptor inverse agonists, conferring unique binding interactions confirmed by X-ray crystallography in related series [1]. No head-to-head synthetic yield or cost data are publicly available.

Molecular complexity Synthetic accessibility Lead optimization Fragment-based design

Recommended Research and Procurement Scenarios for CAS 2034597-69-6 Based on Quantitative Differentiation


CNS-Targeted Screening Library Design: Selecting Compounds with Optimal Predicted CNS Drug-Likeness

With an XLogP3-AA of 2.8 and TPSA of 73.4 Ų, this compound resides in the favorable CNS drug-like space. Procurement for CNS-focused screening libraries is supported where analogs with higher predicted logP (ethoxy-substituted phenyl) or higher TPSA (bromothiophene) may be less suitable . The balanced lipophilicity and moderate polar surface area suggest adequate passive blood-brain barrier permeability, a critical attribute for neuropsychiatric and neurodegenerative disease targets.

Structure-Activity Relationship (SAR) Studies on Metabotropic Glutamate Receptors (mGluRs)

Patent literature establishes that 1-sulfonylpyrrolidine derivatives possess affinity for group I mGluRs and that aryl sulfonyl substituent identity governs subtype selectivity and functional activity (agonist vs. antagonist) [1]. Inclusion of the 5-fluoro-2-methoxyphenyl variant in SAR panels can elucidate the electronic and steric requirements for mGluR subtype discrimination, complementing data from unsubstituted phenyl or heteroaryl-containing analogs.

Fragment-Based Drug Discovery Campaigns Targeting Cannabinoid CB1 Receptors

Benzodioxole has been validated as a privileged fragment for CB1 receptor inverse agonism through fragment-based de novo design at Roche, utilizing the TOPAS algorithm and confirmed by X-ray crystallography [2]. This compound combines the benzodioxole fragment with a synthetically tractable sulfonylpyrrolidine linker and a fluorinated aryl cap, representing a viable starting point for fragment growth and optimization toward CB1 antagonists for obesity and metabolic disorders.

Differentiation from Dihydrobenzofuran-Based Analogs in Lead Optimization

When selecting among commercially available sulfonylpyrrolidine benzodioxole/dihydrobenzofuran analogs, the benzodioxole-containing compound offers superior metabolic stability as predicted by the absence of a labile dihydrofuran ring [2]. This differentiation is meaningful for medicinal chemistry programs prioritizing metabolic stability early in lead optimization, as the dihydrobenzofuran analog (CAS 2097910-13-7) may undergo oxidative ring-opening, generating reactive metabolites.

Quote Request

Request a Quote for 3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.